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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzotrifluoride

Cat. No.: B146372

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-5-nitrobenzotrifluoride, a key intermediate in various synthetic applications. The
guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of 2-Chloro-
5-nitrobenzotrifluoride. The following tables summarize the key parameters for *H, 13C, and
19F NMR.

1H NMR Data

The *H NMR spectrum provides information about the hydrogen atoms in the molecule.

Parameter Value

Spectrometer Varian A-60D

Specific chemical shift and coupling constant data for the aromatic protons were not available
in the searched resources. Typically, for a trisubstituted benzene ring of this nature, complex
splitting patterns would be expected in the aromatic region (approximately 7.0-8.5 ppm).

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b146372?utm_src=pdf-interest
https://www.benchchem.com/product/b146372?utm_src=pdf-body
https://www.benchchem.com/product/b146372?utm_src=pdf-body
https://www.benchchem.com/product/b146372?utm_src=pdf-body
https://www.benchchem.com/product/b146372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

13C NMR Data

The 13C NMR spectrum reveals the carbon framework of the molecule.

Parameter Value

Instrument Name Varian XL-100

A detailed peak list with specific chemical shifts for each carbon atom was not available in the
searched resources. Aromatic carbons typically resonate in the range of 120-170 ppm, and the
carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the
fluorine atoms.

19F NMR Data

The °F NMR spectrum is crucial for confirming the presence and chemical environment of the
trifluoromethyl group.

Specific chemical shift data for the 1°F NMR spectrum was not available in the searched
resources. The trifluoromethyl group in this environment is expected to show a singlet in the
proton-decoupled *°F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-Chloro-5-
nitrobenzotrifluoride. The spectrum is characterized by absorption bands corresponding to
the vibrations of specific bonds.

Parameter Value

Technique Attenuated Total Reflectance (ATR)
Source of Sample Aldrich

Catalog Number C60406

A detailed peak list with corresponding vibrational modes was not available in the searched
resources. However, the spectrum is expected to show characteristic peaks for:
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Aromatic C-H stretching

C-Cl stretching

Asymmetric and symmetric NO2 stretching

C-F stretching of the CFs group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification.

GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of
volatile and semi-volatile compounds like 2-Chloro-5-nitrobenzotrifluoride.

Parameter Value
Library Main library
Total Peaks 140

m/z Top Peak 179

m/z 2nd Highest 225

m/z 3rd Highest 144

The peak at m/z 225 likely corresponds to the molecular ion [M]* of 2-Chloro-5-
nitrobenzotrifluoride.

Experimental Protocols

Detailed experimental protocols are essential for the reproduction and verification of
spectroscopic data.

NMR Spectroscopy (General Protocol)
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A general procedure for obtaining NMR spectra of aromatic compounds is as follows:

cluster_sample_prep »{ cluster_data_acquisition cluster_data_processing

Data Processing

Apply Fourier Transform to the FID. Phase the resulting spectrum. Apply baseline correction. Reference the spectrum (e.g., to TMS at 0 ppm)]

Data Acquisition

Eﬂsen the NMR tube into the specuomewn)—»[smm the magnetic field to optimize humogene\ty)—Pchulre the Free Induction Decay (FID) slgnaD

Sample Preparation

Gissc\ve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCISHnansler the solution to a 5 mm NMR mhe}

cluster_setup P> cluster_sample_analysis cluster_post_analysis

Post-Analysis

(Clean the ATR crystal thoroughly after analysis)

Sample Analysis

(Place a small amount of the sample directly onto the ATR crystaIprly pressure to ensure good contact between the sample and the crystal.)—b(callect the sample spectrum)

Instrument Setup

(Clean the ATR crystal with a suitable solvent (e.g., isopropanol))—b(callecl a background spectrum of the clean, empty crystal)
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cluster_sample_prep_gcms | cluster_gc_: | cluster_ms_detection

MS Detection

Gomze the eluted compounds (e.g., by Electron Ionlza(lon))—b(Separale ions based on their mass-to-charge ratlo)—b(Detect the ions to generate a mass spectrum.)

GC Separation

Inject the sample into the GC. Separate components on a capillary column using a temperature prcugram)

Sample Preparation

(D\ssolve a small amount of the sample in a volatile solvent (e.g., dlchloromelhane))—b Filter the solution if necessary. Transfer the solution to a GC vial.

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Data for 2-Chloro-5-nitrobenzotrifluoride:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146372#spectroscopic-data-for-2-chloro-5-
nitrobenzotrifluoride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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